molecular formula C9H13N3O B2686988 1-(2-Methylpyrimidin-4-yl)pyrrolidin-3-ol CAS No. 1341891-32-4

1-(2-Methylpyrimidin-4-yl)pyrrolidin-3-ol

Cat. No. B2686988
CAS RN: 1341891-32-4
M. Wt: 179.223
InChI Key: PPWZYOPDBFZNPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2-Methylpyrimidin-4-yl)pyrrolidin-3-ol”, also known as MPP, is a synthetic compound that belongs to the family of pyrrolidines. It has a molecular formula of C9H13N3O and a molecular weight of 179.223 .


Synthesis Analysis

The synthesis of compounds similar to MPP often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring, a five-membered nitrogen heterocycle, is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of MPP includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .


Physical And Chemical Properties Analysis

MPP has a molecular formula of C9H13N3O and a molecular weight of 179.223 . Other physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Maillard Reaction Products

  • In the study of Maillard reactions, 1-(2-Methylpyrimidin-4-yl)pyrrolidin-3-ol analogs have been identified as significant intermediates. For instance, Tressl et al. (1998) found that in the 2-deoxy-D-ribose/methyl 4-aminobutyrate Maillard system, trapped N-substituted 2-(hydroxymethyl)pyrrole, which is structurally similar to this compound, was a major product, indicating the compound's potential role in Maillard reaction pathways and its reactivity (Tressl et al., 1998).

Coordination Chemistry

  • The compound's derivatives, particularly pyrimidine-based ligands, have been explored for their coordination chemistry. Halcrow (2005) discussed the synthesis and complex chemistry of such ligands, highlighting their potential applications in luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Antitumor Activity

  • Lee et al. (2011) synthesized new 2-(2-aminopyrimidin-4-yl)phenol derivatives, including structures related to this compound, as potential antitumor compounds. The study found that these compounds, particularly when substituted with pyrrolidine-3,4-diol, showed potent inhibitory activity against CDK1 and CDK2, which are crucial for cancer treatment research (Lee, Kim, & Jeong, 2011).

Antiviral Properties

  • Research by Munier-Lehmann et al. (2015) on 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines, structurally related to this compound, revealed notable antiviral properties. These compounds were found to inhibit the dihydroorotate dehydrogenase (DHODH), an enzyme in the de novo pyrimidine biosynthetic pathway, showing potential for antiviral drug development (Munier-Lehmann et al., 2015).

Catalysis and NMR Studies

  • Yan-fang (2008) synthesized derivatives of 1-(2-((3-hydroxynaphthalen-2-ylamino)methyl)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one, which are closely related to this compound, for organocatalysis. The study focused on NMR signal assignments, which are essential for understanding the catalysis mechanism (Yan-fang, 2008).

properties

IUPAC Name

1-(2-methylpyrimidin-4-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-7-10-4-2-9(11-7)12-5-3-8(13)6-12/h2,4,8,13H,3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWZYOPDBFZNPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.